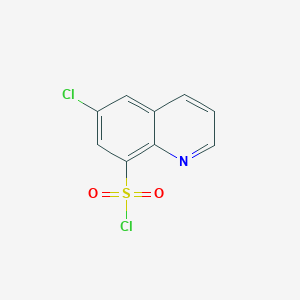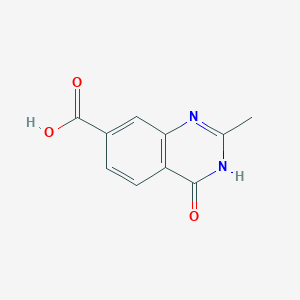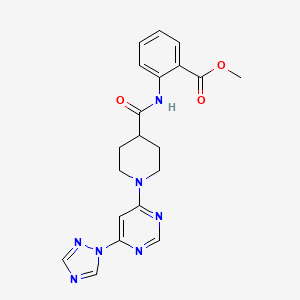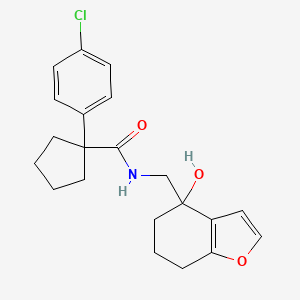![molecular formula C4H6N2OS2 B2528009 5-[(メチルスルファニル)メチル]-1,3,4-チアゾール-2-オール CAS No. 1823962-73-7](/img/structure/B2528009.png)
5-[(メチルスルファニル)メチル]-1,3,4-チアゾール-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol is not fully understood. However, it is believed to exert its biological activities by interacting with various enzymes and proteins in the body. 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol has been shown to exhibit antioxidant activity, which may help protect against oxidative stress.
実験室実験の利点と制限
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol is also relatively inexpensive compared to other compounds used in research. However, one limitation of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Further studies are needed to better understand the mechanism of action of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol and its potential therapeutic applications. Additionally, research is needed to investigate the safety and efficacy of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol in humans.
合成法
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol can be synthesized by the reaction of methyl hydrazinecarbodithioate with ethylene oxide. The reaction yields a white crystalline solid that can be purified by recrystallization. This method provides a simple and efficient way to synthesize 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol.
科学的研究の応用
抗菌活性
1,3,4-チアゾール骨格は、有望な抗菌活性を示します。スルファメトキサゾール、アセタゾラミド、ブタゾラミドなど、この部分構造を持つ一部の薬物は、さまざまな生物学的効果をもたらします。 研究者らは、1,3,4-チアゾール環の構造修飾を検討し、抗菌剤として特に効果が高く、毒性が低い化合物を開発してきました .
抗がんおよび抗腫瘍活性
1,3,4-チアゾールの誘導体は、その抗がんおよび抗腫瘍の可能性について調査されてきました。環中の=N-C-S部分構造と強い芳香族性は、低毒性と体内での安定性に寄与します。 これらの誘導体は、メソイオン塩を形成することもでき、タンパク質やDNAなどの生体分子と強い相互作用を可能にします .
抗けいれん作用
特定の1,3,4-チアゾール誘導体は、抗けいれん作用を示します。 研究者らは、てんかん発作や関連する神経疾患の治療における可能性を検討してきました .
抗糖尿病効果
1,3,4-チアゾール骨格は、その抗糖尿病効果について研究されてきました。 これらの誘導体は、血糖値の調節や糖尿病の管理に役割を果たす可能性があります .
抗炎症作用
研究者らは、1,3,4-チアゾール誘導体の抗炎症効果を調査してきました。 これらの化合物は、炎症性疾患において治療上の利点をもたらす可能性があります .
抗うつ剤の可能性
まだ調査中ではありますが、一部の1,3,4-チアゾール誘導体は、潜在的な抗うつ剤として有望な結果を示しています。 その作用機序と有効性については、さらなる調査が必要です .
降圧作用
1,3,4-チアゾール骨格は、その降圧効果について評価されてきました。 これらの誘導体は、血圧の調節に寄与する可能性があります .
抗ウイルス活性
特定の1,3,4-チアゾール誘導体は、抗ウイルス活性を示します。 研究者らは、ウイルス感染症の治療における可能性を研究してきました .
要約すると、5-[(メチルスルファニル)メチル]-1,3,4-チアゾール-2-オールは、幅広い薬理作用を持つ汎用性の高い化合物です。 その誘導体は、さまざまな分野で有望であり、継続的な科学研究の興味深い対象となっています . 特定の用途の詳細を知りたい場合は、お気軽にお問い合わせください!
特性
IUPAC Name |
5-(methylsulfanylmethyl)-3H-1,3,4-thiadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-8-2-3-5-6-4(7)9-3/h2H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAPTFABAMZMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NNC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine](/img/structure/B2527929.png)
![2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527930.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2527931.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2527935.png)

![9-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2527937.png)




![2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2527945.png)
![1-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2527946.png)
![2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2527949.png)
